molecular formula C8H6O3 B14610713 2,7-Oxepindicarboxaldehyde CAS No. 60237-61-8

2,7-Oxepindicarboxaldehyde

Cat. No.: B14610713
CAS No.: 60237-61-8
M. Wt: 150.13 g/mol
InChI Key: LEOVCNSPMCKGQW-UHFFFAOYSA-N
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Description

2,7-Oxepindicarboxaldehyde is a chemical compound that belongs to the class of oxepins, which are oxygen-containing heterocycles. This compound is characterized by a seven-membered ring structure with two aldehyde groups positioned at the 2 and 7 locations. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Oxepindicarboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of dicarboxylic acid derivatives and aldehyde functional groups, which undergo cyclization in the presence of catalysts. The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired oxepin ring structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 2,7-Oxepindicarboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 2,7-Oxepindicarboxylic acid.

    Reduction: 2,7-Oxepindiol.

    Substitution: Various substituted oxepins depending on the nucleophile used.

Scientific Research Applications

2,7-Oxepindicarboxaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,7-Oxepindicarboxaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

    Oxepin: A related compound with a similar ring structure but without the aldehyde groups.

    2,7-Dimethyloxepin: A dimethyl derivative of oxepin with different substituents.

Comparison: 2,7-Oxepindicarboxaldehyde is unique due to the presence of two aldehyde groups, which confer distinct reactivity and potential biological activity compared to other oxepins. Its ability to undergo specific chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

60237-61-8

Molecular Formula

C8H6O3

Molecular Weight

150.13 g/mol

IUPAC Name

oxepine-2,7-dicarbaldehyde

InChI

InChI=1S/C8H6O3/c9-5-7-3-1-2-4-8(6-10)11-7/h1-6H

InChI Key

LEOVCNSPMCKGQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(OC(=C1)C=O)C=O

Origin of Product

United States

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